Hydroxy(hydroxydimethylphenyl)dimethylbenzene
CAS No.: 70421-89-5
Cat. No.: VC18429566
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70421-89-5 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol |
| Standard InChI | InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3 |
| Standard InChI Key | FZDQPIYWUWFLMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Hydroxy(hydroxydimethylphenyl)dimethylbenzene features a biphenyl core with hydroxyl and methyl substituents arranged in specific positions. The IUPAC name, 2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol, reflects its substitution pattern:
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Two methyl groups at positions 2 and 3 on one benzene ring.
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A hydroxyl group at position 4 on the same ring.
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A second benzene ring substituted with methyl groups at positions 3 and 4 and a hydroxyl group at position 2.
The Standard InChI key (InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3) provides a precise representation of its connectivity and stereoelectronic features.
Physicochemical Properties
Key physical properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Density | 1.118 g/cm³ | |
| Boiling Point | 351.4°C at 760 mmHg | |
| Flash Point | 160.5°C | |
| Partition Coefficient (LogP) | 3.998 | |
| Polar Surface Area | 40.46 Ų |
The relatively high LogP value indicates significant hydrophobicity, which influences its solubility and reactivity in organic media .
Synthesis Methods
Methylation of Phenolic Precursors
A primary synthesis route involves the Friedel-Crafts alkylation of dimethylbenzene (xylene) derivatives. For example, xylene undergoes methylation with methanol in the presence of Lewis acids (e.g., ) to introduce additional methyl groups, followed by hydroxylation via oxidative agents like sodium dichromate ().
Functionalization of Biphenyl Systems
Alternative methods include coupling reactions between pre-functionalized benzene rings. One approach employs Ullmann coupling to join 2,3-dimethylphenol and 4-hydroxy-2,3-dimethylbenzene units, catalyzed by copper(I) oxide ().
Comparative Analysis of Synthesis Routes
The table below contrasts the efficiency and yield of two common methods:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | 68–72 | 95 | Byproduct formation |
| Ullmann Coupling | 82–85 | 98 | High catalyst cost |
The Ullmann method offers superior yield but requires expensive catalysts, whereas Friedel-Crafts alkylation is cost-effective but less selective.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl and methyl groups direct electrophilic attacks to specific positions. For instance, nitration with preferentially occurs at the para position relative to the hydroxyl group due to its strong activating effect.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss occurring between 300–400°C, correlating with the breakdown of the hydroxylated aromatic system .
Industrial and Research Applications
Polymer Additives
The compound’s phenolic structure makes it effective as a radical scavenger in polyethylene and polypropylene, delaying thermal degradation. Comparative studies show a 15–20% improvement in polymer lifespan compared to traditional antioxidants like BHT.
Specialty Coatings
Functionalized with epoxy groups, the compound enhances adhesion in epoxy resin coatings. Testing under ASTM D4541 standards demonstrates a pull-off strength of 8.7 MPa, outperforming bisphenol-A-based resins by 12% .
Comparison with Related Phenolic Compounds
2,3-Dimethylphenol (CAS 526-75-0)
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Structure: Single benzene ring with methyl groups at positions 2 and 3 and one hydroxyl group.
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Reactivity: Lacks the biphenyl system, reducing steric hindrance but limiting thermal stability.
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Applications: Primarily used in disinfectants and low-cost antioxidants .
1-Hydroxy-2,4-dimethylbenzene (CAS 105-67-9)
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